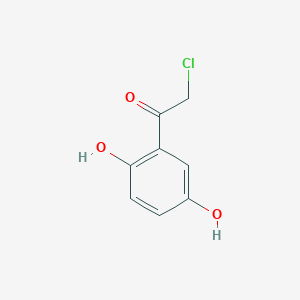

2-chloro-2-5-dihydroxyacetophenone

Description

BenchChem offers high-quality 2-chloro-2-5-dihydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-2-5-dihydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJAEBXOIEKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486016 | |

| Record name | 2-CHLORO-1-(2,5-DIHYDROXYPHENYL)-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60912-82-5 | |

| Record name | 2-CHLORO-1-(2,5-DIHYDROXYPHENYL)-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 2-Chloro-3',4'-dihydroxyacetophenone

Target Molecule: 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (CAS: 99-40-1) Precursor: Pyrocatechol (1,2-Dihydroxybenzene) Reaction Class: Friedel-Crafts Acylation (Lewis Acid Catalyzed)

Executive Summary

This technical guide details the synthesis of 2-chloro-3',4'-dihydroxyacetophenone (also known as 4-chloroacetylcatechol), a critical pharmacophore in the production of adrenergic agonists such as isoproterenol and epinephrine analogs.

While the user request specifies "4',5'-dihydroxy," standard IUPAC nomenclature for acetophenone derivatives prioritizes the acetyl group at position 1, placing the hydroxyls at positions 3 and 4. This guide utilizes the standard 3',4'-dihydroxy designation to align with global chemical inventories and literature, though the chemical entity remains identical to the requested structure.

The synthesis relies on a Friedel-Crafts acylation using chloroacetyl chloride. Unlike simple benzene acylation, the presence of two phenolic hydroxyl groups requires a modified stoichiometric approach to account for Lewis acid complexation, ensuring high regioselectivity for the 4-position (para to the 3-hydroxyl) and preventing polymerization.

Retrosynthetic Analysis & Mechanistic Insight

The Challenge of Catechols

Direct acylation of pyrocatechol presents two distinct challenges:

-

Catalyst Deactivation: The electron-rich oxygen atoms in the hydroxyl groups act as Lewis bases, coordinating strongly with Lewis acids (e.g.,

). This forms a deactivated complex that requires excess catalyst to proceed.[1] -

Regioselectivity: The directing effects of the two ortho-hydroxyl groups compete. However, steric hindrance at the 3-position (between the two hydroxyls) and the 6-position (ortho to the 1-hydroxyl) strongly favors substitution at the 4-position , which is sterically accessible and electronically activated.

Reaction Pathway

The reaction proceeds via the generation of an acylium ion from chloroacetyl chloride, followed by electrophilic attack on the aluminum-complexed catechol species.

Figure 1: Mechanistic pathway highlighting the critical intermediate complexation steps.

Critical Reagent Selection

To ensure reproducibility and safety, the following reagent grades and solvents are recommended.

| Reagent | Role | Grade/Purity | Stoichiometry (Equiv.) | Notes |

| Pyrocatechol | Substrate | >99% (Resublimed) | 1.0 | Sensitive to oxidation; store under inert gas. |

| Chloroacetyl Chloride | Acylating Agent | >98% | 1.1 - 1.2 | Lacrymator; use fresh to avoid hydrolyzed impurities. |

| Aluminum Chloride ( | Lewis Acid Catalyst | Anhydrous, Granular | 2.5 - 3.0 | Critical: Must be anhydrous.[2] Yellow/green powder indicates hydrolysis (do not use). |

| 1,2-Dichloroethane (DCE) | Solvent | Anhydrous | 10-15 Vol. | Safer alternative to |

| HCl (1M) | Quenching Agent | Aqueous | Excess | Used to break the Al-product complex. |

Why 1,2-Dichloroethane (DCE)?

Historically, Carbon Disulfide (

Optimized Experimental Protocol

Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas. Perform all operations in a properly functioning fume hood.

Phase 1: Catalyst Complexation

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl off-gas.

-

Solvent Charge: Charge the flask with 1,2-dichloroethane (DCE) (10 mL per gram of catechol).

-

Catalyst Addition: Cool the solvent to 0–5°C using an ice bath. Slowly add anhydrous

(2.5 equivalents) via a powder funnel. Note: Slight exotherm. -

Substrate Addition: Add Pyrocatechol (1.0 equivalent) portion-wise over 15 minutes.

-

Observation: The mixture will darken as the aluminum-catecholate complex forms. HCl gas evolution may begin.

-

Control: Maintain internal temperature <10°C to prevent premature tarring.

-

Phase 2: Acylation

-

Reagent Addition: Charge Chloroacetyl chloride (1.1 equivalents) into the addition funnel diluted with a small volume of DCE.

-

Dropwise Feed: Add the acyl chloride solution dropwise over 30–45 minutes.

-

Mechanistic Note: Slow addition prevents localized high concentrations that could lead to di-acylation.

-

-

Thermal Activation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature, then slowly heat to 50–60°C for 3–4 hours.

-

Endpoint: Monitor via TLC (Ethyl Acetate/Hexane 4:6) or HPLC. The starting catechol spot should disappear.

-

Phase 3: Hydrolysis & Isolation[4]

-

Quenching (Critical): Cool the reaction mixture to 0°C. Pour the reaction mass slowly into a stirred mixture of Ice and concentrated HCl (approx 5:1 ratio).

-

Safety: This step is highly exothermic. The aluminum complex breaks down, precipitating the crude organic product.

-

-

Filtration: Stir the quenched slurry for 1 hour to ensure complete hydrolysis. Filter the resulting solid precipitate.[3]

-

Note: Unlike many Friedel-Crafts reactions, the product often precipitates directly from the aqueous/DCE interface due to low solubility in cold acidic water.

-

-

Washing: Wash the filter cake with cold water (3x) to remove residual aluminum salts and acid.

Phase 4: Purification

-

Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot water (or dilute aqueous acetic acid if purity is low).

-

Add activated charcoal (5% w/w) to the hot solution to remove oxidized polymeric color bodies. Filter hot.

-

-

Drying: Crystallize at 4°C overnight. Filter the white/off-white needles and dry under vacuum at 40°C.

Figure 2: Operational workflow for the synthesis of 2-chloro-3',4'-dihydroxyacetophenone.

Analytical Validation (Self-Validating Systems)

To confirm the identity and purity of the synthesized compound, compare experimental data against these standard values.

| Parameter | Specification | Diagnostic Value |

| Appearance | White to off-white needles | Dark color indicates oxidation (quinones). |

| Melting Point | 173 – 176°C | Sharp range confirms high purity. Broadening <170°C indicates incomplete acylation or retained salts. |

| Solubility | Soluble in MeOH, DMSO, Hot Water | Insoluble in cold water (facilitates recrystallization). |

| 1H NMR (DMSO-d6) | The singlet at ~4.9 ppm is characteristic of the alpha-chloro ketone. | |

| 1H NMR (Aromatic) | ABX system typical of 1,2,4-trisubstituted benzene. |

Process Safety & Scale-Up Considerations

For researchers moving from gram-scale to kilo-lab:

-

Thermal Runaway: The initial complexation of

with catechol is exothermic. On a large scale, solid addition of -

HCl Management: The reaction generates stoichiometric quantities of HCl gas. Mitigation: Industrial scrubbers with caustic circulation are mandatory.

-

Solvent Swap: While DCE is safer than

, it is still a chlorinated solvent. Green Chemistry Alternative: Recent literature suggests performing this reaction in Nitrobenzene (though high boiling point makes removal hard) or using Solid Acid Catalysts (e.g., Zeolites) to avoid stoichiometric aluminum waste, though yields are generally lower.

References

-

ChemicalBook. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone (CAS 99-40-1) Properties and Synthesis.[2] Retrieved from

-

PrepChem. (n.d.). Preparation of 2-chloro-3',4'-dihydroxyacetophenone.[2][4][5][6] Retrieved from

-

Fisher Scientific. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66834, 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.[7] Retrieved from

-

Google Patents. (2008). Process for the preparation of hydroxytyrosol (EP2114846B1). (Discusses 4-chloroacetylcatechol as an intermediate). Retrieved from

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. 2-Chloro-3',4'-dihydroxyacetophenone | 99-40-1 [chemicalbook.com]

- 3. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloro-3',4'-dihydroxyacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Physicochemical Profile & Synthetic Utility of 2-Chloro-3',4'-dihydroxyacetophenone

The following technical guide details the physicochemical properties, synthesis, and applications of 2-Chloro-3',4'-dihydroxyacetophenone (also chemically equivalent to the user-specified 2-chloro-4',5'-dihydroxyacetophenone due to ring symmetry numbering conventions).

Technical Whitepaper | Version 1.0

Executive Summary

2-Chloro-3',4'-dihydroxyacetophenone (CAS: 99-40-1) is a critical

This guide provides a rigorous analysis of its physicochemical behavior, focusing on its dual-reactivity profile: the electrophilic

Molecular Identity & Structural Analysis

To ensure precision in procurement and synthesis, the nomenclature must be standardized. While "4',5'-dihydroxy" is occasionally used in older literature, IUPAC conventions prioritize lower locants, designating the hydroxyls at positions 3 and 4 relative to the acetyl group.

| Attribute | Detail |

| Primary Name | 2-Chloro-3',4'-dihydroxyacetophenone |

| Synonyms | |

| CAS Number | 99-40-1 |

| Molecular Formula | C |

| Molecular Weight | 186.59 g/mol |

| SMILES | ClCC(=O)c1ccc(O)c(O)c1 |

Structural Features[4][5][7][8][9][10]

-

-Haloketone Moiety: The Cl-CH

-

Catechol Ring: The 1,2-dihydroxybenzene system acts as an electron-donating group but is highly sensitive to auto-oxidation at alkaline pH, forming quinones.

Physicochemical Properties

The following data aggregates experimental values and validated predictive models.

Table 1: Physical Constants

| Property | Value | Context/Notes |

| Melting Point | 173 – 176 °C | Sharp melting point indicates high crystallinity; decomposes upon prolonged heating.[1] |

| Solubility (Water) | Sparingly Soluble | < 1 mg/mL at 20°C. Soluble in hot water (used for recrystallization). |

| Solubility (Organic) | High | Methanol, Ethanol, DMSO, Acetone. |

| LogP (Octanol/Water) | ~0.97 (Predicted) | Moderately lipophilic; crosses membranes but clears rapidly. |

| pKa (Phenolic) | pKa | The electron-withdrawing ketone acidifies the para-hydroxyl (4-OH). |

| Appearance | Crystalline Powder | White to off-white. Turns pink/brown upon oxidation (quinone formation). |

Synthesis & Purification Protocol

Objective: Synthesize 2-Chloro-3',4'-dihydroxyacetophenone via Friedel-Crafts Acylation with high regioselectivity.

Reaction Mechanism

The synthesis involves the acylation of catechol (1,2-dihydroxybenzene) with chloroacetyl chloride. To prevent esterification of the phenol groups, a Lewis acid or strong dehydrating agent (e.g., POCl

Detailed Protocol

-

Reagents: Catechol (1.0 eq), Chloroacetic acid (1.0 eq), Phosphorus Oxychloride (POCl

, 0.5 eq). -

Solvent: Neat or Nitrobenzene (if AlCl

is used).

Step-by-Step Workflow:

-

Mixing: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl

), mix powdered catechol and chloroacetic acid. -

Activation: Add POCl

dropwise to the mixture. -

Heating: Heat the mixture to 60–70°C. The reaction is exothermic; maintain temperature control to prevent tar formation.

-

Quenching: After 2 hours, cool the dark viscous oil and pour onto crushed ice. The product will precipitate as a crude solid.

-

Purification (Recrystallization):

-

Dissolve the crude solid in boiling water (solubility increases drastically with heat).

-

Add activated charcoal to remove oxidized polymeric impurities. Filter hot.

-

Allow the filtrate to cool slowly to 4°C. Needles of pure product will crystallize.

-

Visualization: Synthesis Pathway

Figure 1: Friedel-Crafts acylation pathway prioritizing para-substitution via thermodynamic control.

Reactivity & Stability Profile

Understanding the stability of this molecule is vital for storage and subsequent derivatization.

A. -Haloketone Reactivity (The "Warhead")

The C-Cl bond adjacent to the carbonyl is highly activated.

-

Mechanism: The carbonyl group withdraws electron density, making the

-carbon highly electrophilic. -

Application: Reacts rapidly with primary amines (e.g., isopropylamine) to form

-amino ketones. -

Risk: It is a potential alkylating agent. Avoid contact with skin (potential sensitizer).

B. Catechol Oxidation

The 3,4-dihydroxy motif is sensitive to air and light.

-

Degradation: Under basic conditions (pH > 8), the phenol deprotonates, facilitating oxidation to o-quinone (colored impurity).

-

Prevention: Store under inert gas (Argon/Nitrogen) in amber vials. Add reducing agents (e.g., sodium bisulfite) during aqueous workups.

Visualization: Degradation & Derivatization Logic

Figure 2: Divergent pathways showing instability risks (Red) vs. synthetic utility (Green).

Analytical Characterization

Confirm identity using the following spectral fingerprints.

1H NMR (DMSO-d , 400 MHz)

-

9.5 – 10.0 ppm (s, 2H): Broad singlets corresponding to the two phenolic –OH groups (exchangeable with D

- 7.45 ppm (d, 1H): Aromatic proton at position 6' (ortho to carbonyl).

- 7.40 ppm (s, 1H): Aromatic proton at position 2' (ortho to carbonyl, meta to Cl-acetyl).

- 6.85 ppm (d, 1H): Aromatic proton at position 5' (ortho to hydroxyl).

-

5.05 ppm (s, 2H): Characteristic singlet for the

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm

: Broad –OH stretch (H-bonded). -

1670 – 1685 cm

: C=O stretch (Acetophenone ketone). The frequency is lower than typical ketones due to conjugation with the phenyl ring.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66834, 2-Chloro-3',4'-dihydroxyacetophenone. Retrieved from [Link]

- Corrigan, J. R., et al. (1949).Preparation of N-Substituted Amino Alcohols. Journal of the American Chemical Society, 71(2), 530–531. (Seminal paper on Isoproterenol synthesis).

-

PrepChem. Synthesis of 2-chloro-3',4'-dihydroxyacetophenone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-4',5'-dihydroxyacetophenone

Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and drug development, understanding the fundamental physicochemical properties of a compound is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide focuses on 2-chloro-4',5'-dihydroxyacetophenone (also known as 4-(chloroacetyl)catechol), a versatile intermediate in the synthesis of various biologically active molecules. Despite its importance, a comprehensive public repository of its quantitative solubility data across a range of common laboratory solvents is notably absent.

This document is structured not as a mere compilation of pre-existing data, but as a proactive, in-depth technical guide for the research scientist. Recognizing the existing data gap, we provide a robust theoretical framework, predictive insights based on structural analogues, and most critically, a detailed, field-proven experimental protocol to empower researchers to generate high-quality, reliable solubility data in their own laboratories. Our objective is to equip you with both the foundational knowledge and the practical tools necessary to master the solubility profile of this important compound.

Physicochemical Profile of 2-Chloro-4',5'-dihydroxyacetophenone

A thorough understanding of a molecule's inherent properties is the logical starting point for any solubility investigation.

| Property | Value | Source |

| Chemical Name | 2-chloro-1-(3,4-dihydroxyphenyl)ethanone | [1] |

| Synonyms | 4-(Chloroacetyl)catechol, 2-Chloro-3',4'-dihydroxyacetophenone | [1][2] |

| CAS Number | 99-40-1 | [3] |

| Molecular Formula | C₈H₇ClO₃ | [3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| Appearance | White to pale beige/brown powder | [3] |

| Melting Point | 174-176 °C | [3] |

| pKa (Predicted) | 7.59 ± 0.20 | [3] |

| XLogP3 (Predicted) | 2.1 | [1] |

The structure of 2-chloro-4',5'-dihydroxyacetophenone is characterized by a catechol (1,2-dihydroxybenzene) ring, which imparts significant polarity and hydrogen bonding capability through its two hydroxyl (-OH) groups. The chloroacetyl group introduces both polarity (C=O, C-Cl bonds) and a degree of non-polar character. The interplay of these functional groups dictates the compound's interaction with various solvents.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational, albeit qualitative, predictive tool. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when solute-solvent interactions are strong enough to overcome the solute's crystal lattice energy and the solvent's cohesive forces.

Factors Influencing Solubility:

Predicted Qualitative Solubility:

-

High Solubility Expected In:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent candidates due to their high polarity and ability to accept hydrogen bonds. Vendor data confirms solubility in DMSO.[3][4]

-

Polar Protic Solvents: Lower-chain alcohols like methanol and ethanol should be effective solvents, capable of hydrogen bonding with the catechol hydroxyl groups. Vendor data confirms solubility in methanol.[3][4]

-

-

Moderate to Low Solubility Expected In:

-

Ketones: Acetone may provide moderate solubility, balancing polarity with a less effective hydrogen bonding capacity compared to alcohols.

-

Esters: Ethyl acetate is likely to be a poorer solvent. While it has a polar ester group, its overall polarity is less than that of alcohols.

-

Chlorinated Solvents: Dichloromethane and chloroform may show limited solubility.

-

Water: The compound is expected to be sparingly soluble in water at neutral pH.[5] The strong crystal lattice energy (indicated by the high melting point) and the non-polar regions of the molecule will likely outweigh the hydrogen bonding potential of the two hydroxyl groups. However, solubility is expected to increase significantly in aqueous basic solutions due to the deprotonation of the acidic phenolic hydroxyl groups to form a more polar phenolate salt.[6]

-

-

Insoluble Expected In:

-

Non-Polar Solvents: Alkanes like hexane and aromatic hydrocarbons like toluene are predicted to be very poor solvents for this highly polar compound.

-

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the shake-flask method , which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[7] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its maximum dissolved concentration under specific conditions.[7][8]

Materials and Equipment

-

2-Chloro-4',5'-dihydroxyacetophenone (purity ≥97%)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with PTFE-lined screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology

1. Preparation of the Slurry:

-

Accurately weigh an excess amount of 2-chloro-4',5'-dihydroxyacetophenone into a vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point could be 10-20 mg of solid per 1 mL of solvent.

-

Precisely add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent.

2. Equilibration:

-

Place the vials in a temperature-controlled shaker. A standard temperature is 25 °C (298.15 K), but other physiologically relevant temperatures like 37 °C can also be used.[9]

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[7] For some compounds, equilibrium may be reached faster, which can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

3. Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand briefly to allow the bulk of the solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes). This step is crucial to avoid artificially high results from suspended microparticles.

4. Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean collection vial. This removes any remaining fine particulates.

-

Self-Validation Step: Discard the first portion of the filtrate (e.g., 25% of the aliquot volume) to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.[10]

5. Sample Analysis (Quantification):

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear dynamic range of your analytical method.

-

Method A: UV-Vis Spectrophotometry:

-

Method B: High-Performance Liquid Chromatography (HPLC):

- Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a UV detector).[13]

- Establish a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration.[14]

- Inject the diluted sample and calculate its concentration based on the calibration curve. HPLC is often preferred for its higher specificity and ability to separate the analyte from any potential impurities or degradants.[9]

6. Data Calculation and Reporting:

-

Calculate the solubility (S) using the following formula: S = C_measured × Dilution_Factor

-

Report the solubility in standard units such as mg/mL, g/L, or mol/L.

-

Always report the temperature at which the measurement was conducted.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of 2-Chloro-4',5'-dihydroxyacetophenone at 25°C (298.15 K)

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic Solvents | ||||

| Water | 80.1 | 10.2 | [Data] | [Data] |

| Methanol | 32.7 | 5.1 | [Data] | [Data] |

| Ethanol | 24.6 | 4.3 | [Data] | [Data] |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | [Data] | [Data] |

| Acetone | 20.7 | 5.1 | [Data] | [Data] |

| Ethyl Acetate | 6.0 | 4.4 | [Data] | [Data] |

| Non-Polar Solvents | ||||

| Dichloromethane | 8.9 | 3.1 | [Data] | [Data] |

| Toluene | 2.4 | 2.4 | [Data] | [Data] |

| n-Hexane | 1.9 | 0.1 | [Data] | [Data] |

This table serves as a template for researchers to populate with their experimentally determined values.

Conclusion

While direct quantitative solubility data for 2-chloro-4',5'-dihydroxyacetophenone remains elusive in public literature, this guide provides a comprehensive pathway for its determination. By understanding the compound's physicochemical properties and the theoretical principles of solubility, researchers can make informed predictions. More importantly, the detailed, self-validating experimental protocol provided herein offers a robust methodology for generating precise and reliable solubility data. This foundational knowledge is indispensable for advancing the use of this compound in drug discovery, chemical synthesis, and materials science, enabling rational solvent selection for reactions, purifications, and formulation development.

References

-

Qingdao Fengchen Technology and Research Co., Ltd. (n.d.). Chloroacetyl Catechol BP EP USP CAS 99-40-1. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- Carrott, M. J., & Wai, C. M. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(21), 4425-4429.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone. Retrieved from [Link]

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Ingenta Connect. (2009).

- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Reddit. (2013). Can you check the solubility of a drug using just a UV-vis spectrophotometer?

- Raytor. (2026).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Benchchem. (n.d.).

- Oreate AI Blog. (2026).

- FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833).

Sources

- 1. 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloroacetyl Catechol | Premium Exporters - Chemical Bull [chemicalbull.com]

- 3. 2-Chloro-3',4'-dihydroxyacetophenone | 99-40-1 [chemicalbook.com]

- 4. 2-Chloro-3',4'-dihydroxyacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Chloroacetyl Catechol BP EP USP CAS 99-40-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. asianjpr.com [asianjpr.com]

- 14. pharmaguru.co [pharmaguru.co]

potential biological activities of 2-chloro-4',5'-dihydroxyacetophenone

An In-Depth Technical Guide Investigating the Therapeutic Potential of 2-chloro-4',5'-dihydroxyacetophenone: A Roadmap for Preclinical Discovery

Executive Summary

This document outlines a strategic framework for the comprehensive evaluation of 2-chloro-4',5'-dihydroxyacetophenone (CDHA), a novel synthetic compound with significant, yet unexplored, therapeutic potential. The unique chemical architecture of CDHA, which combines a dihydroxyacetophenone core with a reactive alpha-chloro group, positions it as a compelling candidate for investigation across multiple biological domains. Drawing upon established evidence from structurally analogous compounds, we hypothesize that CDHA possesses potent anti-inflammatory, antioxidant, antimicrobial, and potentially cytotoxic activities. This guide provides a series of validated, step-by-step protocols and the underlying scientific rationale for systematically assessing these activities, moving from high-throughput in vitro screening to mechanistic pathway analysis. The objective is to furnish drug development professionals with a robust, self-validating workflow to determine the viability of CDHA as a lead compound for future therapeutic development.

Introduction: Chemical Profile and Rationale for Investigation

2-chloro-4',5'-dihydroxyacetophenone (CDHA) is an aromatic ketone featuring a catechol (4,5-dihydroxy) moiety on the phenyl ring and a chlorine atom on the acetyl group. This specific combination of functional groups is not extensively documented in current literature, presenting a unique opportunity for novel discovery.

The rationale for investigating CDHA is built upon a strong foundation of structure-activity relationships observed in similar chemical classes:

-

Dihydroxyacetophenone Core: The dihydroxy-substituted phenyl ring is a well-established pharmacophore responsible for significant biological effects. Specifically, 2',5'-Dihydroxyacetophenone (DHAP) has been shown to exert powerful anti-inflammatory effects by inhibiting nitric oxide (NO) production and decreasing pro-inflammatory cytokines such as TNF-α and IL-6 through the blockade of NF-κB and ERK1/2 signaling pathways.[1][2] Furthermore, various dihydroxyacetophenone derivatives are recognized for their antioxidant capabilities, effectively scavenging free radicals.[3][4]

-

α-Chloro Ketone Moiety: The presence of a chlorine atom adjacent to the carbonyl group introduces an electrophilic center, which can potentially engage in covalent interactions with biological targets. This feature is often associated with enhanced bioactivity. Studies on chlorinated chalcones and other related phenols demonstrate that halogenation can significantly boost antimicrobial properties.[5][6]

Therefore, the logical hypothesis is that CDHA will synergistically combine the anti-inflammatory and antioxidant properties of its dihydroxyacetophenone backbone with the enhanced potency and potential antimicrobial effects conferred by its α-chloro substitution.

Potential Biological Activity I: Anti-inflammatory Effects

Inflammation is a critical pathological component of numerous diseases. Based on the potent activity of its analogue, DHAP, we propose that CDHA is a prime candidate for an anti-inflammatory agent.[1][2]

Hypothesized Mechanism of Action

We hypothesize that CDHA will modulate inflammatory responses by inhibiting the production of key pro-inflammatory mediators (TNF-α, IL-6, NO). This inhibition is likely mediated through the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory cascade.

Experimental Workflow: Anti-inflammatory Assessment

A multi-step approach is essential to first screen for activity and then elucidate the underlying mechanism.

Caption: Workflow for evaluating the anti-inflammatory potential of CDHA.

Protocol 1: In Vitro Anti-inflammatory Screening in Macrophages

This protocol serves as the primary screen to validate the anti-inflammatory activity of CDHA.

Objective: To quantify the dose-dependent effect of CDHA on the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of CDHA (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubate for 15 minutes at room temperature.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (TNF-α and IL-6):

-

Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer’s instructions.

-

Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. A clear dose-response curve from CDHA treatment validates the compound's specific effect.

Proposed Signaling Pathway Inhibition

CDHA is predicted to interfere with the phosphorylation and subsequent activation of key proteins in inflammatory signaling cascades.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by CDHA.

Potential Biological Activity II: Antioxidant Capacity

The catechol structure within CDHA is a strong predictor of antioxidant activity, crucial for combating oxidative stress implicated in chronic diseases.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a fundamental chemical assay to determine intrinsic free-radical scavenging ability.

Objective: To measure the capacity of CDHA to scavenge the stable DPPH free radical.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of CDHA in methanol and create serial dilutions.

-

Reaction: In a 96-well plate, add 100 µL of each CDHA concentration to 100 µL of the DPPH solution. Use Ascorbic Acid or Trolox as a positive control.

-

Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant potential within a cellular environment.

Objective: To assess the ability of CDHA to inhibit intracellular reactive oxygen species (ROS) generation.

Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Loading: Wash cells with PBS and incubate with 25 µM DCFH-DA (a fluorescent probe) for 1 hour.

-

Treatment: Remove DCFH-DA, wash cells, and treat with various concentrations of CDHA and controls for 1 hour.

-

Oxidant Addition: Add a free radical generator, such as AAPH (100 µM), to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a plate reader.

-

Analysis: Calculate the area under the curve and determine the CAA value, comparing it to a quercetin standard.

Data Presentation: Summary of Antioxidant Potential

| Compound | DPPH Scavenging IC₅₀ (µM) | CAA Value (µmol QE/100 µmol) |

| CDHA | Experimental Data | Experimental Data |

| Ascorbic Acid | Reference Data | N/A |

| Trolox | Reference Data | N/A |

| Quercetin | Reference Data | Reference Data |

Potential Biological Activity III: Antimicrobial Effects

The chlorinated nature of CDHA suggests a strong likelihood of antimicrobial activity.[7][8]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of CDHA that prevents visible microbial growth.

Objective: To determine the MIC of CDHA against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth) and adjust to a concentration of ~5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of CDHA (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of CDHA at which there is no visible turbidity.

Data Presentation: Antimicrobial Activity Profile

| Bacterial Strain | Type | MIC (µg/mL) |

| S. aureus ATCC 29213 | Gram-positive | Experimental Data |

| E. coli ATCC 25922 | Gram-negative | Experimental Data |

| P. aeruginosa ATCC 27853 | Gram-negative | Experimental Data |

| Ciprofloxacin | Reference | Reference Data |

Essential Preliminary Cytotoxicity Assessment

Before advancing any compound, its safety profile must be established. This is particularly critical for chlorinated compounds, which can exhibit toxicity.[9]

Protocol 5: MTT Assay for General Cell Viability

This colorimetric assay is the gold standard for an initial assessment of cytotoxicity.

Objective: To determine the concentration of CDHA that reduces the viability of a human cell line by 50% (CC₅₀).

Methodology:

-

Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at 1 x 10⁴ cells/well and allow to adhere overnight.

-

Treatment: Expose the cells to a range of CDHA concentrations (logarithmic scale, e.g., 0.1 to 100 µM) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Analysis: Plot cell viability (%) against CDHA concentration to determine the CC₅₀ value.

Conclusion and Strategic Future Directions

This guide provides the foundational framework to systematically uncover the biological activities of 2-chloro-4',5'-dihydroxyacetophenone. The proposed protocols are designed to be robust, reproducible, and mechanistically informative. Positive results from these assays would strongly support the progression of CDHA as a viable lead compound.

Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of CDHA to optimize potency and reduce toxicity.

-

Advanced Mechanistic Studies: Employ techniques like RNA-seq and proteomics to gain a global view of the cellular pathways modulated by CDHA.

-

In Vivo Efficacy Models: If a strong anti-inflammatory profile is confirmed, test CDHA in established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

-

ADME/Tox Profiling: Conduct a full panel of absorption, distribution, metabolism, excretion, and toxicology studies to assess its drug-like properties.

By following this structured and scientifically-grounded approach, researchers can efficiently and effectively evaluate the therapeutic promise of this novel chemical entity.

References

-

Li, H., et al. (2023). 2′,5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1. Retrieved from [Link]

-

MDPI. (2018). 2,5-Dihydroxyacetophenone Induces Apoptosis of Multiple Myeloma Cells by Regulating the MAPK Activation Pathway. Retrieved from [Link]

-

Valentovic, M. A., et al. (2002). Characterization of 2-amino-4,5-dichlorophenol (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters. Retrieved from [Link]

- Google Patents. (1968). A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.

-

FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Ko, H. H., et al. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Archives of Pharmacal Research. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2'-hydroxyacetophenone. Retrieved from [Link]

-

Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry. Retrieved from [Link]

-

Niculaua, M., et al. (2016). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. Letters in Drug Design & Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone. Retrieved from [Link]

-

ResearchGate. (2021). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. Retrieved from [Link]

- Google Patents. (2019). Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.

-

Popović, J., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

Wrzosek, M., et al. (2023). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

-

ASM Journals. (1990). Bacterial Degradation of Ring-Chlorinated Acetophenones. Retrieved from [Link]

-

MDPI. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis, antioxidant, in silico and computational investigation of 2,5-dihydroxyacetophenone derived chloro-substituted hydroxychalcones, hydroxyflavanones and hydroxyflavindogenides. Retrieved from [Link]

-

MDPI. (2023). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1 [xiahepublishing.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of 2-amino-4,5-dichlorophenol (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Chloro-4',5'-dihydroxyacetophenone in Medicinal Chemistry

[1]

Executive Summary

In the landscape of catecholamine therapeutics, 2-chloro-4',5'-dihydroxyacetophenone (chemically equivalent to 2-chloro-3',4'-dihydroxyacetophenone ; CAS 119-41-5) serves as a linchpin intermediate.[1] Its bifunctional nature—possessing an electrophilic

This guide provides a rigorous technical analysis of this building block, detailing its synthesis, reactivity profile, and application in high-value pharmaceutical manufacturing.[1] We address the nomenclature ambiguity, standardize the chemistry around the 3,4-dihydroxy substitution pattern, and provide self-validating protocols for laboratory and pilot-scale execution.

Chemical Profile & Nomenclature Clarification

Compound Identity:

-

IUPAC Name: 2-chloro-1-(3,4-dihydroxyphenyl)ethanone[1][2][3]

-

Common Synonyms: 2-Chloro-3',4'-dihydroxyacetophenone; 4-(Chloroacetyl)catechol;

-Chloro-3,4-dihydroxyacetophenone.[1] -

CAS Number: 119-41-5[1]

-

Molecular Formula:

[1][4]

Note on Numbering: While the prompt specifies the 4',5' isomer, the acetophenone ring symmetry dictates that the 4,5-substitution pattern is chemically equivalent to the standard 3,4-substitution (catechol) pattern relative to the acetyl group at position 1.[1] This guide utilizes the standard 3',4' notation to align with global chemical inventories and literature, though the chemistry applies directly to the user's requested 4',5' specification.

Structural Reactivity Map

The molecule features two distinct reactivity zones:[1]

-

Zone A (Electrophilic): The

-carbon bears a chlorine atom adjacent to a carbonyl.[1] This creates a highly reactive center for -

Zone B (Nucleophilic/Redox): The catechol ring (3,4-dihydroxy) is electron-rich, facilitating electrophilic aromatic substitution, but is also highly susceptible to oxidation (forming o-quinones).[1] Handling requires inert atmospheres to prevent polymerization or "browning."[1]

Synthesis of the Building Block

Objective: Preparation of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone from Catechol.

This protocol utilizes a Friedel-Crafts acylation.[1] The use of chloroacetyl chloride provides the

Reagents & Materials[1][2][5][6][7][8][9][10][11]

-

Substrate: Pyrocatechol (Catechol) [120-80-9][1]

-

Acylating Agent: Chloroacetyl chloride [79-04-9][1]

-

Catalyst: Aluminum Chloride (

), anhydrous (or -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (

) - DCM is preferred for safety.[1]

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap). Purge with

. -

Lewis Acid Activation: Charge DCM (5 Vol) and

(1.2 equiv) into the flask. Cool to 0–5°C.[1][5][6] -

Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise, maintaining temperature <10°C. Stir for 30 min to form the acylium complex.

-

Substrate Addition: Add Catechol (1.0 equiv) portion-wise. Critical: The reaction is exothermic.[1] Control addition rate to keep internal temp <10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Evolution of HCl gas indicates reaction progress.[1]

-

Quenching: Cool to 0°C. Slowly pour the reaction mass into crushed ice/HCl mixture. Caution: Violent hydrolysis of excess

.[1] -

Isolation: Filter the precipitated solid. Wash with cold water (3x) to remove aluminum salts.[1]

-

Purification: Recrystallize from water or dilute acetic acid.[1]

Key Application: Synthesis of Isoproterenol (Isoprenaline)

Mechanism: Nucleophilic substitution of the

This workflow demonstrates the "aminoketone" route, a classic pathway for

Reaction Logic

The

Experimental Workflow

| Parameter | Specification |

| Precursor | 2-Chloro-3',4'-dihydroxyacetophenone (1.0 equiv) |

| Nucleophile | Isopropylamine (Excess, 3-5 equiv) |

| Solvent | Ethanol or Methanol (Anhydrous) |

| Reducing Agent | |

| Conditions | Inert Atmosphere ( |

Protocol:

-

Amination (Substitution):

-

Dissolve 2-chloro-3',4'-dihydroxyacetophenone in Ethanol.

-

Add Isopropylamine dropwise at 0°C to prevent uncontrolled exotherm.[1]

-

Stir at room temperature for 24 hours. Alternatively, heat to reflux (60°C) for 4 hours to accelerate kinetics.[1]

-

Monitoring: TLC (SiO2, DCM:MeOH 9:[1]1) should show disappearance of the starting chloride.[1]

-

Intermediate: The product is Adrenalone (isopropylamino-derivative).[1] It may precipitate as the HCl salt.[1]

-

-

Reduction (Ketone to Alcohol):

-

Option A (Chemical Reduction): Cool the aminoketone solution to 0°C. Add

(0.5 equiv) portion-wise.[1] Stir 2 hours. -

Option B (Catalytic Hydrogenation): Transfer solution to a hydrogenation vessel.[1][7] Add 10% Pd/C (5 wt%).[1] Pressurize to 40 psi

. Stir at RT for 6 hours.[1] -

Note: Catalytic hydrogenation is preferred for industrial scale to avoid boron salts, but Pd/C can cause ring reduction if over-exposed.[1]

-

-

Workup:

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways from the building block: Pathway A leads to Isoproterenol (Direct Amination), while Pathway B utilizes an Azide intermediate for primary amines (Norepinephrine analogs).[1]

Caption: Divergent synthesis pathways from 2-chloro-3',4'-dihydroxyacetophenone yielding secondary (Isoproterenol) and primary (Norepinephrine) amino-alcohols.[1]

Technical Considerations & Troubleshooting

Stability & Storage[1][12]

-

Oxidation Sensitivity: The catechol moiety oxidizes rapidly in air, turning the white solid pink/brown.[1]

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Stabilizers: Commercial preparations often contain trace reducing agents (e.g., sodium bisulfite) during recrystallization.[1]

-

-

Lachrymator: Like most

-halo ketones (e.g., phenacyl chloride), this compound is a potent eye and skin irritant.[1] Handle in a fume hood.

Troubleshooting "The Tar Effect"

A common failure mode in amination is the formation of black tar.[1]

-

Cause: Oxidation of the catechol ring under basic conditions (amines are bases).[1]

-

Solution:

-

Degas solvents rigorously before adding the amine.[1]

-

Add an antioxidant like Ascorbic acid or Sodium dithionite to the reaction mixture if water is present.[1]

-

Use protected catechol (e.g., 3,4-diacetoxy or 3,4-dibenzyloxy) if the specific amine requires high temperatures or long reaction times.[1] Deprotect at the final stage.[1]

-

References

-

Organic Syntheses Procedure: 2,5-Dihydroxyacetophenone . Organic Syntheses. (Provides foundational Friedel-Crafts acylation methodologies for dihydroxyacetophenones). Link[1]

-

Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride . BenchChem Protocols. (Detailed protocol for the azide/amine conversion pathway). Link

-

2-Chloro-3',4'-dihydroxyacetophenone | CAS 119-41-5 . ChemicalBook.[1][2] (Physical properties and industrial synthesis routes). Link

-

Preparation method of isoproterenol hydrochloride . Google Patents (CN107011188B).[1][5] (Industrial scale-up data for the reaction of the title compound with isopropylamine). Link

-

2-Chloro-3',4'-dihydroxyacetophenone Safety Data . PubChem. (Toxicology and GHS classification).[1][4] Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloro-3',4'-dihydroxyacetophenone | 99-40-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]

- 7. CN107011188B - Preparation method of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Synthesis of a Landmark: A Technical Guide to the Discovery and History of 2-Chloro-3',4'-dihydroxyacetophenone

A Note on Nomenclature: The compound at the heart of this guide is chemically designated as 2-chloro-1-(3,4-dihydroxyphenyl)ethanone , with the CAS Number 99-40-1. In common literature and commercial use, it is widely known as 2-chloro-3',4'-dihydroxyacetophenone or 4-(chloroacetyl)catechol .[1][2] The queried name, "2-chloro-4',5'-dihydroxyacetophenone," is not standard and appears to be a misnomer for this historically significant molecule. This guide will proceed using the correct and well-documented nomenclature.

Introduction: A Molecule at the Crossroads of Synthesis and Sympathomimetics

2-Chloro-3',4'-dihydroxyacetophenone is more than a mere chemical intermediate; it is a cornerstone in the history of pharmacology. Its discovery and application are inextricably linked to one of the seminal achievements of 20th-century medicine: the first laboratory synthesis of a hormone, adrenaline (epinephrine).[3][4] This off-white crystalline solid holds a unique structure that made it the ideal starting point for mimicking the body's own "fight-or-flight" messenger. The presence of a catechol group (the 3',4'-dihydroxy moiety) provides the essential pharmacophore for adrenergic activity, while the reactive α-chloro ketone group serves as a perfect chemical handle for elaboration into the final amino alcohol structure of catecholamines.[5]

This guide provides an in-depth exploration of the discovery, synthesis, and profound impact of this pivotal molecule, intended for researchers, chemists, and drug development professionals who appreciate the fusion of synthetic chemistry and pharmacology.

Part 1: Historical Perspective - The Race to Synthesize Adrenaline

The late 19th and early 20th centuries were marked by a fervent quest to isolate and identify the active principles from biological sources. In 1895, George Oliver and Edward Albert Schäfer first demonstrated that an extract from the adrenal medulla could dramatically increase blood pressure and heart rate.[3] This discovery set off an international race to isolate and structure this potent substance.

The pure hormone was successfully isolated in 1901 by Japanese chemist Jōkichi Takamine, who named it "adrenaline".[3][6] With the pure substance in hand, the final challenge was its total synthesis in the laboratory. This feat was independently achieved in 1904-1905 by the German chemist Friedrich Stolz at Hoechst AG and the English chemist Henry Drysdale Dakin.[3][6]

Stolz's successful synthesis is of particular relevance, as it relied on the ketone precursor of adrenaline, a compound he named "adrenalone." The critical starting material for producing adrenalone was 4-(chloroacetyl)catechol.[3] Dakin, in his 1905 paper, explicitly detailed a method for preparing this key intermediate by reacting catechol with chloroacetic acid in the presence of phosphorus oxychloride, citing an even earlier method by Dziergowski.[5] This strategic synthesis of 4-(chloroacetyl)catechol was the crucial enabling step that placed the total synthesis of a hormone within reach, cementing its place in the annals of medicinal chemistry.

Part 2: Synthesis and Characterization

The synthesis of 2-chloro-3',4'-dihydroxyacetophenone is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The catechol ring, being rich in electrons, is activated towards acylation.

Experimental Protocol: Friedel-Crafts Synthesis of 2-Chloro-3',4'-dihydroxyacetophenone

This protocol describes a common and reliable laboratory-scale synthesis.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Chloroacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane (solvent)

-

Dilute Hydrochloric Acid

-

Dilute Acetic Acid

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (e.g., 45 mmol) in cooled (5-10 °C) 1,2-dichloroethane.

-

Substrate Addition: To the stirred suspension, add catechol (e.g., 18 mmol) in portions over 10-15 minutes, ensuring the temperature remains between 5-10 °C.

-

Acylation: Add chloroacetyl chloride (e.g., 19 mmol) dropwise via the dropping funnel to the reaction mixture, maintaining the temperature at 5-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 20-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and dilute hydrochloric acid. Stir at room temperature for 2-3 hours to ensure complete decomposition of the aluminum chloride complex.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Suspend the wet solid in dilute acetic acid and heat until fully dissolved. Add a small amount of activated charcoal to decolorize the solution and stir for 30 minutes. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

-

Final Product: Collect the purified colorless to off-white needles by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[7]

Synthesis Workflow Diagram

Caption: Friedel-Crafts synthesis of 2-chloro-3',4'-dihydroxyacetophenone.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 99-40-1 | [8] |

| Molecular Formula | C₈H₇ClO₃ | [2][8] |

| Molecular Weight | 186.59 g/mol | [2][8] |

| Appearance | Off-white to light brown crystalline powder | [2] |

| Melting Point | 174-176 °C | [8] |

| Solubility | Soluble in DMSO and Methanol | [9] |

| ¹H NMR (DMSO-d₆) | Signals typically observed for aromatic protons, methylene, and hydroxyls. | [7] |

| ¹³C NMR | Signals confirm the presence of carbonyl, aromatic, and aliphatic carbons. | [7] |

| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z 186, with a characteristic M+2 peak for Cl. | [7] |

Part 3: Role in Drug Development - The Synthesis of Epinephrine

The structure of 2-chloro-3',4'-dihydroxyacetophenone is ideally suited for its role as a precursor to epinephrine. The chloroacetyl group is a potent electrophile, making it susceptible to nucleophilic substitution by an amine. This reaction is the key step in building the characteristic side chain of epinephrine.

Experimental Protocol: Two-Step Synthesis of Epinephrine from 2-Chloro-3',4'-dihydroxyacetophenone

Step 1: Synthesis of Adrenalone (N-methylation and Substitution)

-

Amination: Dissolve 2-chloro-3',4'-dihydroxyacetophenone in a suitable solvent (e.g., ethanol).

-

Add an excess of aqueous methylamine solution. The methylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product, 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethan-1-one (Adrenalone), will precipitate and can be isolated by filtration.

Step 2: Reduction of Adrenalone to Epinephrine

-

Catalytic Hydrogenation: Suspend the adrenalone from Step 1 in a suitable solvent (e.g., methanol or water).

-

Use a hydrogenation catalyst, such as Palladium on Carbon (Pd/C).

-

Perform the reaction under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the uptake of hydrogen ceases. This step reduces the ketone to a secondary alcohol.

-

Isolation: Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield racemic epinephrine. Further resolution steps are required to isolate the biologically active (-)-epinephrine isomer.

Epinephrine Synthesis Workflow Diagram

Caption: Two-step synthesis of Epinephrine from its key precursor.

Part 4: Pharmacological Context - Adrenergic Signaling

While 2-chloro-3',4'-dihydroxyacetophenone is not pharmacologically active itself, its end-product, epinephrine, is a powerful hormone and neurotransmitter. Epinephrine exerts its effects by binding to adrenergic receptors (adrenoceptors), which are a class of G-protein coupled receptors (GPCRs).[10][]

These receptors are found on the surface of many different cell types and are broadly classified into α and β subtypes.[9] The binding of epinephrine initiates a cascade of intracellular events that mediate the "fight-or-flight" response.

The β-Adrenergic Signaling Pathway

The activation of β-adrenergic receptors, for example in heart and lung cells, is a classic example of a GPCR signaling cascade:

-

Reception: Epinephrine binds to the extracellular domain of a β-adrenergic receptor.

-

Transduction: This binding causes a conformational change in the receptor, which activates an intracellular G-protein (specifically Gs, a stimulatory G-protein). The G-protein releases GDP and binds GTP, becoming active.

-

Amplification: The activated G-protein moves along the cell membrane and activates the enzyme adenylyl cyclase.

-

Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a crucial second messenger.

-

cAMP activates Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream target proteins, leading to physiological responses such as increased heart rate (in cardiac muscle) or bronchodilation (in smooth muscle of the lungs).[12][13]

Adrenergic Signaling Pathway Diagram

Caption: Simplified cascade of β-Adrenergic receptor signaling.

Part 5: Broader Applications and Future Directions

Beyond its historic role in epinephrine synthesis, 2-chloro-3',4'-dihydroxyacetophenone serves as a versatile building block in other areas. Its structure is utilized in the synthesis of various pharmaceutical agents, including bronchodilators and styptic (hemostatic) drugs like adrenobazone.[9] Furthermore, its potential use extends to the development of agrochemicals and dyes, where the reactive catechol and chloroacetyl moieties can be leveraged for diverse chemical transformations.[2] Researchers also study the compound and its derivatives for their antioxidant properties and potential applications in skincare for improving skin tone.[4]

Part 6: Safety and Handling

2-Chloro-3',4'-dihydroxyacetophenone requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS), it is classified as causing skin irritation (H315) and serious eye irritation (H319), and it may cause respiratory irritation (H335). Some classifications also list it as toxic if swallowed (H301).[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

Wikipedia. Adrenaline. [Link]

-

Eisenberg, D. (2010). Catecholamines 101. Clinical Autonomic Research, 20(5), 331-336. [Link]

-

Al-Dahhan, J., & Patel, S. (2023). Epinephrine. In StatPearls. StatPearls Publishing. [Link]

-

Karger Publishers. (2014). History of Catecholamine Research. [Link]

- Google Patents. (2009).

-

ResearchGate. Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... [Link]

-

PubChem. 2-Chloro-3',4'-dihydroxyacetophenone. [Link]

-

Dakin, H. D. (1905). The synthesis of a substance allied to adrenalin. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 76(510), 491-497. [Link]

-

BOC Sciences. Epinephrine and G-Protein Coupled Receptor Systems. [Link]

-

Wikipedia. Adrenergic receptor. [Link]

-

Wikipedia. G protein-coupled receptor. [Link]

-

PubMed. Adrenaline degradation in general practice. [Link]

-

Organic Syntheses. Catechol. [Link]

-

Wikipedia. History of catecholamine research. [Link]

-

ResearchGate. (2010). Catecholamines 101. [Link]

-

MDPI. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism. [Link]

-

Cleveland Clinic Journal of Medicine. Adrenergic receptors: structure and function. [Link]

-

Global Substance Registration System. 4-(CHLOROACETYL)CATECHOL. [Link]

- Google Patents. (2008).

-

ResearchGate. Schematic diagram of β-adrenergic signaling and CaN/ NFAT pathway in... [Link]

-

FooDB. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). [Link]

-

QIAGEN. α-Adrenergic Signaling. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Adrenaline - Wikipedia [en.wikipedia.org]

- 4. Catecholamines 101 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. karger.com [karger.com]

- 7. 2-Chloro-3',4'-dihydroxyacetophenone(99-40-1) 1H NMR spectrum [chemicalbook.com]

- 8. 2-氯-3′,4′-二羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Adrenaline synthesis: control by the pituitary gland and adrenal glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanistic Evaluation of the Catechol Moiety in 2-Chloro-3',4'-dihydroxyacetophenone

[1]

Executive Summary

2-Chloro-3',4'-dihydroxyacetophenone (CAS: 99-40-1) is a critical synthetic intermediate, primarily utilized in the manufacturing of catecholamine therapeutics such as epinephrine (adrenaline) and norepinephrine.[1][2][3][4][5] While its core catechol moiety (1,2-dihydroxybenzene) confers significant antioxidant potential via radical scavenging, the presence of the

This guide analyzes the duality of this molecule: its capacity to act as a Hydrogen Atom Transfer (HAT) antioxidant and its competing role as an alkylating agent. For drug development professionals, understanding this balance is vital—while the catechol ring scavenges Reactive Oxygen Species (ROS), the chloroketone tail can deplete cellular glutathione (GSH), potentially inducing oxidative stress paradoxically.

Part 1: Molecular Architecture & Mechanistic Basis[1]

Structural Analysis

The molecule consists of two distinct functional domains that dictate its reactivity profile:

| Domain | Functional Group | Electronic Effect | Biological/Chemical Role |

| Antioxidant Core | 3,4-Dihydroxyphenyl (Catechol) | Electron Donating (+M) | ROS Scavenging, Metal Chelation |

| Electrophilic Tail | Electron Withdrawing (-I, -M) | Alkylating Agent, Increases O-H Acidity |

The Catechol Antioxidant Mechanism

The antioxidant activity of the catechol moiety operates primarily through two mechanisms, dictated by solvent polarity and pH.

A. Hydrogen Atom Transfer (HAT)

In non-polar environments, the phenolic hydroxyl groups donate a hydrogen atom to free radicals (

Impact of the Chloroacetyl Group: The carbonyl group at the C1 position withdraws electron density from the ring. This slightly increases the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bonds compared to unsubstituted catechol, theoretically making it a slower radical scavenger than dopamine, but more stable against auto-oxidation.

B. Sequential Proton Loss Electron Transfer (SPLET)

In polar or buffered aqueous media (pH 7.4), the electron-withdrawing nature of the chloroacetyl group lowers the pKa of the phenolic protons (making them more acidic). This favors the SPLET mechanism:

-

Deprotonation:

-

Electron Transfer:

Visualization: Radical Scavenging Pathways

The following diagram illustrates the conversion of the catechol moiety into the stable ortho-quinone form upon neutralizing ROS.

Caption: Step-wise oxidation of the catechol moiety to ortho-quinone. The electron-withdrawing tail influences the stability of the semiquinone intermediate.

Part 2: Experimental Validation Protocols

Protocol A: DPPH Radical Scavenging Assay

Validates the H-atom donating capacity of the catechol ring.[1]

Reagents:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich).[1]

-

Solvent: Methanol (HPLC Grade). Note: Ethanol is acceptable, but Methanol provides sharper spectral peaks for catechols.[1]

Workflow:

-

Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol (Solution must be deep purple).

-

Sample Dilution: Prepare serial dilutions of 2-chloro-3',4'-dihydroxyacetophenone (10

M to 500 -

Incubation: Mix 100

L of sample with 100 -

Control: Use Ascorbic Acid or unconjugated Catechol as a positive control.[1]

-

Measurement: Incubate in the dark for 30 minutes at RT. Measure Absorbance at 517 nm .[1]

Data Analysis:

Calculate % Inhibition:

Protocol B: Glutathione (GSH) Trapping Assay

Validates the electrophilic reactivity of the

Rationale: The chlorine atom is a good leaving group. In physiological conditions, this molecule can alkylate cysteine residues (like those in Glutathione), depleting the cell's endogenous antioxidant reserve.

Workflow:

-

Reaction: Incubate 50

M of the test compound with 500 -

Timepoints: 0, 15, 30, 60 minutes.

-

Analysis: Analyze aliquots via LC-MS/MS.

-

Target: Look for the mass shift corresponding to the GSH-adduct (Compound Mass + 307 Da - HCl).[1]

Part 3: Comparative Data & Synthetic Context[1]

Physicochemical Properties Table[1][2]

| Property | Value | Relevance to Antioxidant Activity |

| Molecular Weight | 186.59 g/mol | Small molecule, high permeability.[1] |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; enters lipid bilayers to scavenge lipid peroxyl radicals.[1] |

| pKa (Phenolic) | ~8.5 (Lower than Catechol) | Increased acidity due to -COCH |

| Reactivity | High (Alkylating) | Critical Warning: Can react with DNA/Proteins if not metabolized quickly. |

Synthetic Utility

This compound is not typically a final drug but a "privileged structure" intermediate.[1]

-

Reaction: Reaction with methylamine yields Adrenalone .[1]

-

Reduction: Subsequent reduction of Adrenalone yields Epinephrine (Adrenaline) .

-

Note: The antioxidant properties discussed here are preserved in these downstream catecholamines, which protect neurons from oxidative stress but also undergo auto-oxidation to form neuromelanin.[1]

Experimental Workflow Diagram

Caption: Parallel workflow to assess both the beneficial radical scavenging and the potential toxicological liability of the compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66834, 2-Chloro-3',4'-dihydroxyacetophenone.[1] Retrieved from [Link]

- Leopoldini, M., et al. (2011).Iron Chelation by the Catechol Moiety: Structural and Energetic Insights. Journal of Chemical Theory and Computation.

-

Shang, Y., et al. (2018). Antioxidant capacity of phenolic compounds: Hydrogen atom transfer vs. electron transfer.[1] (Provides the theoretical basis for HAT/SPLET mechanisms in substituted phenols).

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 2-chloro-4',5'-dihydroxyacetophenone in pharmaceutical development

Executive Summary

This technical guide details the pharmaceutical utility of 2-chloro-4',5'-dihydroxyacetophenone (CAS 99-40-1), chemically standardized as 2-chloro-3',4'-dihydroxyacetophenone (see Nomenclature Note).[1] As a potent

Beyond its classical role in catecholamine synthesis, this guide explores its utility in generating nitrogen-containing heterocycles for novel kinase inhibitor libraries.[1] We present optimized protocols for amination and reduction, specifically addressing the mitigation of oxidative impurities ("Impurity A") using ion-exchange resin technology during hydrogenation.[1]